molecular formula C14H15F2NO4 B2377500 1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid CAS No. 1016688-45-1

1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid

Cat. No.: B2377500
CAS No.: 1016688-45-1
M. Wt: 299.274
InChI Key: JKSMVQSDRHVOKB-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H15F2NO4 and a molecular weight of 299.27 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the piperidine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Introduction of Difluoromethoxy Group: This step often involves the reaction of a suitable benzoyl precursor with difluoromethoxy reagents under controlled conditions.

    Formation of Piperidine Ring: The piperidine ring can be formed through cyclization reactions, often involving the use of piperidine derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[2-(Methoxy)benzoyl]piperidine-3-carboxylic acid: This compound has a methoxy group instead of a difluoromethoxy group, which can lead to differences in chemical reactivity and biological activity.

    1-[2-(Trifluoromethoxy)benzoyl]piperidine-3-carboxylic acid: The presence of a trifluoromethoxy group can enhance the compound’s stability and lipophilicity compared to the difluoromethoxy derivative.

    1-[2-(Chloromethoxy)benzoyl]piperidine-3-carboxylic acid: The chloromethoxy group can impart different electronic and steric effects, influencing the compound’s properties and applications.

Properties

IUPAC Name

1-[2-(difluoromethoxy)benzoyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c15-14(16)21-11-6-2-1-5-10(11)12(18)17-7-3-4-9(8-17)13(19)20/h1-2,5-6,9,14H,3-4,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSMVQSDRHVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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